molecular formula C8H6F3NO3S B2528916 3-(Trifluoromethylsulfonimidoyl)benzoic acid CAS No. 2385911-24-8

3-(Trifluoromethylsulfonimidoyl)benzoic acid

Cat. No.: B2528916
CAS No.: 2385911-24-8
M. Wt: 253.2
InChI Key: UXMUCMSWGHTPNG-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonimidoyl)benzoic acid is a chemical compound characterized by the presence of a trifluoromethylsulfonimidoyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulfonimidoyl)benzoic acid typically involves the introduction of the trifluoromethylsulfonimidoyl group onto a benzoic acid derivative. One common method involves the reaction of a benzoic acid derivative with a trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfonimidoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonimidoyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Trifluoromethylsulfonimidoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonimidoyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonimidoyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethylsulfonyl)benzoic acid
  • 3-(Trifluoromethylthio)benzoic acid

Uniqueness

3-(Trifluoromethylsulfonimidoyl)benzoic acid is unique due to the presence of the trifluoromethylsulfonimidoyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.

Properties

IUPAC Name

3-(trifluoromethylsulfonimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUCMSWGHTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=N)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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